Prostaglandin F2alpha 15-methyl ether Prostaglandin F2alpha 15-methyl ether
Brand Name: Vulcanchem
CAS No.: 40834-96-6
VCID: VC1788959
InChI: InChI=1S/C21H36O5/c1-3-4-7-10-16(26-2)13-14-18-17(19(22)15-20(18)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol

Prostaglandin F2alpha 15-methyl ether

CAS No.: 40834-96-6

Cat. No.: VC1788959

Molecular Formula: C21H36O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Prostaglandin F2alpha 15-methyl ether - 40834-96-6

Specification

CAS No. 40834-96-6
Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C21H36O5/c1-3-4-7-10-16(26-2)13-14-18-17(19(22)15-20(18)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1
Standard InChI Key RGZAEYWCXILWFX-NVRZHKMMSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)OC
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Prostaglandin F2alpha 15-methyl ether, scientifically known as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, possesses a complex structure characteristic of prostaglandins. It is also identified by alternative chemical nomenclature as (5Z,9α,11α,13E,15S)-9,11-Dihydroxy-15-methoxyprosta-5,13-dien-1-oic acid .

The compound is registered with several identifiers:

  • PubChem CID: 6441042

  • CAS Registry Number: 40834-96-6

  • Additional synonyms: ARE7BT6602, Pgf2alpha 15-methyl ether

Physical and Chemical Properties

Prostaglandin F2alpha 15-methyl ether has a molecular formula of C21H36O5 and a molecular weight of 368.5 g/mol. The structure contains a cyclopentane ring with two hydroxyl groups at positions 9 and 11, which are characteristic of F-series prostaglandins. The distinguishing feature is the methoxy group at position 15, which replaces the hydroxyl group found in the parent compound PGF2α .

The compound retains the key structural elements essential for biological activity, including:

  • The cyclopentane ring system

  • The carboxylic acid functional group

  • The hydroxyl groups at positions 9 and 11

  • The distinctive side chains with specific stereochemistry

Comparative Analysis with Related Compounds

Table 1: Comparison of Prostaglandin F2alpha 15-methyl ether with Related Compounds

PropertyProstaglandin F2alpha 15-methyl ether15(S)-15-Methyl prostaglandin F2alpha isopropyl esterProstaglandin F2α methyl ester
Molecular FormulaC21H36O5C24H42O5C21H36O5
Molecular Weight368.5 g/mol410.6 g/mol368.508 g/mol
Functional Group at C-15MethoxyHydroxy with methyl substitutionHydroxy
Carboxylic GroupFree acidIsopropyl esterMethyl ester
Creation Date in Database2006-04-282017-08-25Not specified
Last Database Modification2025-03-152025-04-052024-01-06

This comparison highlights the structural differences between these related compounds, particularly in the modifications at the C-15 position and the carboxylic acid group, which significantly influence their biological activities and pharmacokinetic properties .

Biological Activities and Pharmacological Properties

Receptor Interactions and Mechanism of Action

Prostaglandin F2alpha 15-methyl ether functions primarily through interactions with prostaglandin receptors. The parent compound, PGF2α, binds to specific G protein-coupled receptors, particularly the FP receptor, initiating various intracellular signaling cascades. Studies on bovine corpus luteum cell membranes have demonstrated that PGF2α binding is a rapid (K1=1.1 × 10^4 M^-1S^-1) and reversible (K^-1=3.3 × 10^-4 S^-1) process at 22°C, exhibiting two classes of receptors with apparent dissociation constants of 1.6 × 10^-9 M and 2.4 × 10^-8 M .

The methylation at the 15-position alters the compound's interaction with these receptors. Nuclear Magnetic Resonance (NMR) spectral analyses indicate conformational changes associated with ether formation, which influence receptor binding and subsequent biological activities. Despite these structural modifications, Prostaglandin F2alpha 15-methyl ether retains significant biological activity, exhibiting 3-420% of the activity of natural PGF2α depending on the specific biological system and effect being measured .

Luteolytic Activity and Reproductive Applications

One of the most notable biological activities of Prostaglandin F2alpha 15-methyl ether is its luteolytic effect. Luteolysis refers to the degradation of the corpus luteum, a temporary endocrine structure in female ovaries that produces progesterone during the luteal phase of the menstrual cycle and early pregnancy.

Research has demonstrated that the 15-methyl ether modification enhances selectivity for luteolytic activity as measured in the hamster antifertility (HAF) assay . This selective enhancement is particularly significant for potential applications in reproductive medicine, including:

  • Termination of early pregnancy

  • Synchronization of estrus cycles in livestock

  • Management of certain reproductive disorders

  • Cervical ripening and dilation before clinical procedures

Clinical Applications and Research Findings

Table 2: Key Research Findings on Prostaglandin F2alpha 15-methyl ether

Study FocusMethodologyKey FindingsImplications
Endogenous PGF2α synthesis46 women received vaginal suppositories of 1 mg 15-Me-PGF2α or placebo6-12 hours post-administration, PGF2α metabolite levels increased 1.5-2 foldIndicates compound's ability to influence endogenous prostaglandin metabolism and potential cervical dilation efficacy
Structure-activity relationshipSynthesis and comparative analysis of monomethyl PGF2α ethers15-monoether showed increased selectivity for luteolytic activityDemonstrates importance of 15-position modification for targeted reproductive effects
Receptor binding studiesComparison of native and modified prostaglandinsModifications at C-11 or C-15 reduce receptor binding by at least 100-foldHighlights critical nature of these positions for receptor interactions

These findings indicate that Prostaglandin F2alpha 15-methyl ether has been investigated primarily for applications in reproductive medicine. A specific study examined its potential for cervical dilation before abortion in the first trimester of pregnancy. The research showed that 6-12 hours after administration of vaginal suppositories containing 1 mg of 15-methyl-prostaglandin F2alpha, the level of PGF2α metabolite in the blood increased 1.5-2 fold, while no such change was observed in earlier periods or after placebo administration .

Synthesis and Structural Modifications

Synthetic Approaches

Regiospecific monomethyl prostaglandin F2alpha ethers, including the 15-methyl ether, have been prepared by total synthesis methods. This approach allows for precise control over the position of methylation, enabling the preparation of well-defined compounds for structure-activity relationship studies. In addition to the 15-monoether, researchers have also synthesized other regiospecific derivatives, including the 9-monoether, 11-monoether, and 9,15-bis-ether compounds .

The synthetic approaches typically involve:

  • Protection of specific hydroxyl groups

  • Selective methylation of the target position

  • Deprotection of the remaining hydroxyl groups

  • Purification and characterization of the final product

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have provided valuable insights into how modifications at different positions affect the biological activities of prostaglandin derivatives. These studies reveal that:

  • The 9- and 15-methyl ethers show increased selectivity for luteolytic activity.

  • Modifications at the C-11 or C-15 positions generally reduce receptor binding by at least 100-fold.

  • Prostacyclin ethers derived from 11- and 15-monoethers are essentially devoid of agonist activity on both platelet and vasculature.

  • Prostaglandin F2alpha 15-methyl ether retains significant biological activity despite the modification .

These findings highlight the critical importance of the hydroxyl groups at positions 9, 11, and 15 for receptor binding and biological activity, while also demonstrating that selective modifications can enhance specific activities.

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